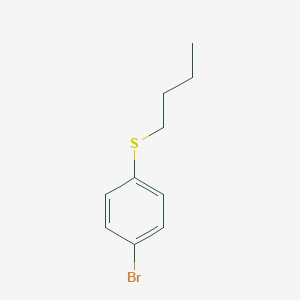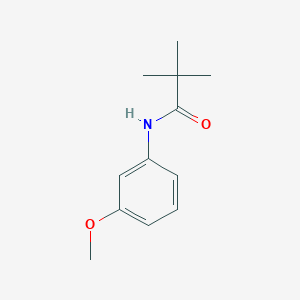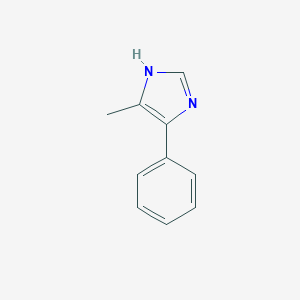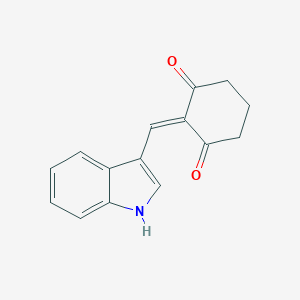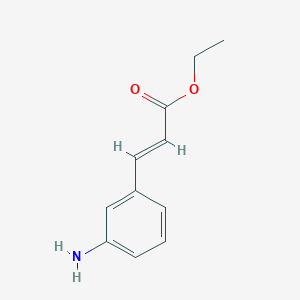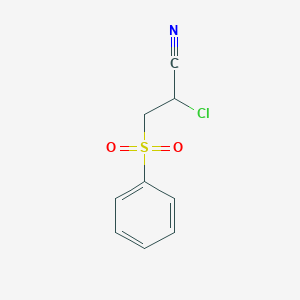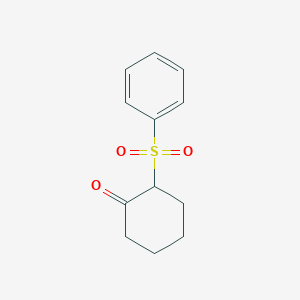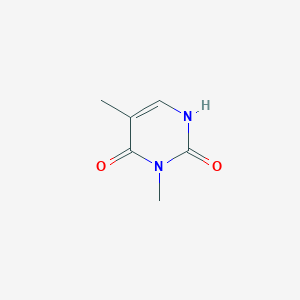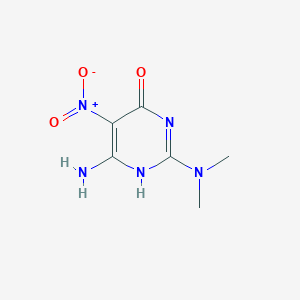
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid, also known as EACA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EACA belongs to the class of pteridines and is a derivative of folic acid. Its chemical structure consists of a pteridine ring, an ethyl group, and an ethylamino group attached to the carboxylic acid group.
Mécanisme D'action
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid exerts its biological effects by inhibiting the activity of dihydrofolate reductase, an enzyme that is essential for the synthesis of DNA and RNA. By inhibiting this enzyme, this compound disrupts the normal cellular processes that rely on the synthesis of DNA and RNA, leading to cell death. This compound has also been shown to inhibit the growth of fungi and cancer cells by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on cells and organisms. In vitro studies have demonstrated that this compound inhibits the growth of cancer cells and fungi by disrupting their metabolic pathways. Additionally, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. In vivo studies have shown that this compound can reduce tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid is its potent inhibitory activity against dihydrofolate reductase, making it a valuable tool for studying the role of this enzyme in various cellular processes. However, this compound has certain limitations in lab experiments, including its low solubility in aqueous solutions and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several potential future directions for research on 8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid. One area of research could focus on the development of more efficient synthesis methods for this compound to improve its yield and purity. Another area of research could investigate the potential use of this compound as a plant growth regulator to enhance crop yields. Additionally, further studies could investigate the potential use of this compound as an antifungal and antitumor agent in clinical settings.
Méthodes De Synthèse
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid can be synthesized through a multi-step process involving the condensation of 2-amino-4-ethyl-5-formamido-6-hydroxypyrimidine with ethyl chloroacetate, followed by reduction with sodium borohydride. The resulting product is then subjected to a series of reactions involving acetylation, hydrolysis, and decarboxylation to yield this compound.
Applications De Recherche Scientifique
8-Ethyl-2-(ethylamino)-7-oxo-7,8-dihydropteridine-6-carboxylic acid has been extensively studied for its potential applications in various fields, including biochemistry, medicine, and agriculture. In biochemistry, this compound is used as a substrate for dihydrofolate reductase, an enzyme that plays a critical role in the synthesis of DNA and RNA. In medicine, this compound has been investigated for its potential use as an antifungal and antitumor agent. Additionally, this compound has been studied for its potential applications in agriculture as a plant growth regulator.
Propriétés
Numéro CAS |
2144-74-3 |
|---|---|
Formule moléculaire |
C11H13N5O3 |
Poids moléculaire |
263.25 g/mol |
Nom IUPAC |
8-ethyl-2-(ethylamino)-7-oxopteridine-6-carboxylic acid |
InChI |
InChI=1S/C11H13N5O3/c1-3-12-11-13-5-6-8(15-11)16(4-2)9(17)7(14-6)10(18)19/h5H,3-4H2,1-2H3,(H,18,19)(H,12,13,15) |
Clé InChI |
ABHRNLNTOMFALB-UHFFFAOYSA-N |
SMILES |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
SMILES canonique |
CCNC1=NC=C2C(=N1)N(C(=O)C(=N2)C(=O)O)CC |
Autres numéros CAS |
2144-74-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



